molecular formula C5H5N5O B3332059 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one CAS No. 869058-86-6

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No.: B3332059
CAS No.: 869058-86-6
M. Wt: 151.13 g/mol
InChI Key: AJUJEXMDZVIXNH-UHFFFAOYSA-N
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Description

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.

    Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities. For example, the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles can yield 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetanilides .

Scientific Research Applications

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This inhibition leads to the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acid residues in the active site of CDK2 is crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is unique due to its specific substitution pattern and the presence of an amino group at the 6-position, which allows for diverse chemical modifications and interactions with biological targets. Its versatility in undergoing various chemical reactions and its potential for multiple scientific applications make it a valuable compound in research and development.

Properties

IUPAC Name

6-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,6H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUJEXMDZVIXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

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